molecular formula C10H11N3S B13811116 Acetaldehyde,2-benzothiazolylmethylhydrazone

Acetaldehyde,2-benzothiazolylmethylhydrazone

Katalognummer: B13811116
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: RHIFBFSZDPBYQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetaldehyde,2-benzothiazolylmethylhydrazone is a chemical compound with the molecular formula C10H11N3S It is known for its unique structure, which includes a benzothiazole ring attached to a hydrazone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde,2-benzothiazolylmethylhydrazone typically involves the reaction of acetaldehyde with 2-benzothiazolylmethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

CH3CHO+C7H6N2SNH2C10H11N3S+H2O\text{CH}_3\text{CHO} + \text{C}_7\text{H}_6\text{N}_2\text{S}\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_3\text{S} + \text{H}_2\text{O} CH3​CHO+C7​H6​N2​SNH2​→C10​H11​N3​S+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetaldehyde,2-benzothiazolylmethylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Acetaldehyde,2-benzothiazolylmethylhydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetaldehyde,2-benzothiazolylmethylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. The benzothiazole ring may also contribute to its biological activity by interacting with specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetaldehyde,2-benzothiazolylhydrazone
  • Acetaldehyde,2-benzothiazolylmethylamine
  • Acetaldehyde,2-benzothiazolylmethylhydrazide

Uniqueness

Acetaldehyde,2-benzothiazolylmethylhydrazone is unique due to its specific structure, which combines the reactivity of the hydrazone group with the stability and biological activity of the benzothiazole ring. This combination makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H11N3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

N-(ethylideneamino)-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-3-11-13(2)10-12-8-6-4-5-7-9(8)14-10/h3-7H,1-2H3

InChI-Schlüssel

RHIFBFSZDPBYQP-UHFFFAOYSA-N

Kanonische SMILES

CC=NN(C)C1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.